molecular formula C17H20N2OS B5854696 N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide

Cat. No. B5854696
M. Wt: 300.4 g/mol
InChI Key: DFJGLHZHLUDFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide, also known as NKCC1 inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a potent inhibitor of the sodium-potassium-chloride cotransporter 1 (NKCC1), which plays a critical role in regulating ion balance in cells.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor works by blocking the activity of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide, which is a transmembrane protein that transports sodium, potassium, and chloride ions across the cell membrane. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor reduces the influx of chloride ions into cells, which in turn reduces cell swelling and protects cells from damage.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to have a number of biochemical and physiological effects. In animal models of stroke, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to reduce brain swelling, improve neurological function, and reduce the size of the stroke. In animal models of traumatic brain injury, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to reduce brain swelling, improve cognitive function, and reduce cell death. In animal models of epilepsy, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to reduce seizure activity and protect against neuronal damage. In ophthalmology, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to reduce intraocular pressure and protect against retinal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor in lab experiments is that it is a potent and specific inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide, which allows for precise control over its effects on cells. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor is that it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor. One direction is to investigate its potential therapeutic applications in other fields such as cardiology and nephrology. Another direction is to develop more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitors that can be used at lower concentrations and have fewer side effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor on cells and to identify potential biomarkers of its efficacy.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor involves the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with 1-cyclohexene-1-ethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide, which can be purified by column chromatography.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been studied extensively for its potential therapeutic applications in various fields such as neurology, ophthalmology, and oncology. In neurology, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and epilepsy. In ophthalmology, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness. In oncology, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide inhibitor has been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-19-15-8-7-14(11-16(15)21-12)17(20)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJGLHZHLUDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.